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Abstract

Methyl 2-heptenoate is an unsaturated fatty acid ester with the molecular formula CsH140x.
This document provides a comprehensive overview of its chemical and physical properties,
structural details, and available spectroscopic data. Primarily focusing on the more common
(E)-isomer, this guide consolidates essential information for laboratory use and research
applications. While specific experimental protocols for the synthesis and analysis of methyl 2-
heptenoate are not extensively documented in readily available literature, this guide furnishes
general methodologies applicable to this class of compounds.

Chemical Structure and Isomerism

Methyl 2-heptenoate is an a,3-unsaturated ester. The presence of a carbon-carbon double
bond at the C2 position gives rise to geometric isomerism, resulting in two stereoisomers: (E)-
methyl 2-heptenoate and (Z)-methyl 2-heptenoate. The (E)-isomer, where the main carbon
chain substituents are on opposite sides of the double bond, is generally the more stable and
commonly encountered form.
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Caption: Chemical structures of Methyl 2-heptenoate isomers.

Physicochemical Properties

The following table summarizes the key physicochemical properties of methyl (E)-2-
heptenoate. Data for the (Z)-isomer is not readily available.

Property Value Source

Molecular Formula CsH1402 PubChem[1][2]
Molecular Weight 142.20 g/mol PubChem[1]
IUPAC Name methyl (E)-hept-2-enoate PubChem|[1]

CAS Number 22104-69-4 PubChem[1]
Appearance Clear liquid (presumed) General knowledge
Boiling Point Not available

Density Not available

N Soluble in organic solvents
Solubility ( d) General knowledge
presume

Spectroscopic Data
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Spectroscopic analysis is crucial for the identification and characterization of methyl 2-
heptenoate. The following data has been compiled from available public sources.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed *H and 3C NMR spectra with peak assignments are not available in the cited sources.
However, a tH NMR spectrum is noted to have been recorded on a Varian CFT-20 instrument.

[1]
General Experimental Protocol for NMR Spectroscopy:

A standard protocol for acquiring NMR spectra of a liquid sample like methyl 2-heptenoate
would involve the following steps:

o Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL
of a deuterated solvent (e.g., CDCls, acetone-de, DMSO-de) in a 5 mm NMR tube. Add a
small amount of an internal standard, such as tetramethylsilane (TMS), if required.

e Instrument Setup: Place the NMR tube in the spectrometer. Tune and shim the instrument to
optimize the magnetic field homogeneity.

o Data Acquisition: Acquire the *H and 3C NMR spectra. Typical parameters for tH NMR
include a 30-45 degree pulse angle and a relaxation delay of 1-2 seconds. For 3C NMR, a
90-degree pulse and a longer relaxation delay may be used, often with proton decoupling.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Integrate the signals in the *H NMR spectrum and reference the
chemical shifts to the internal standard (TMS at O ppm).
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NMR Spectroscopy Workflow
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Caption: A generalized workflow for NMR spectroscopy.

Infrared (IR) Spectroscopy

An FTIR spectrum has been recorded for methyl 2-heptenoate using a capillary cell with the
sample in its neat form.[1] A vapor phase IR spectrum has also been noted, acquired on a
DIGILAB FTS-14 instrument.[1]

Expected Characteristic IR Absorptions:
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Wavenumber (cm~?) Bond Vibration Functional Group
~3020-3080 C-H stretch Alkene

~2850-2960 C-H stretch Alkane

~1720-1740 C=0 stretch a,B-Unsaturated Ester
~1640-1680 C=C stretch Alkene

~1160-1250 C-O stretch Ester

General Experimental Protocol for IR Spectroscopy (Neat Liquid):

o Sample Preparation: Place a small drop of the neat liquid sample between two salt plates
(e.g., NaCl or KBr).

o Data Acquisition: Place the salt plates in the sample holder of the IR spectrometer and
acquire the spectrum.

e Background Subtraction: Run a background spectrum of the clean salt plates and subtract it
from the sample spectrum to remove atmospheric and instrument-related absorptions.

Mass Spectrometry (MS)

GC-MS data is available for methyl 2-heptenoate. The analysis was performed on a HITACHI
M-80B instrument using electron ionization (EI).[1]

Key Mass-to-Charge Ratios (m/z) and Relative Intensities:[1]

m/z Relative Intensity
55 99.99
87 95.59
41 84.58
113 59.14
27 50.20
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General Experimental Protocol for GC-MS:

o Sample Preparation: Dilute a small amount of the sample in a volatile organic solvent (e.g.,
dichloromethane or hexane).

e Injection: Inject a small volume (typically 1 pL) of the diluted sample into the gas
chromatograph.

e Separation: The sample is vaporized and carried by an inert gas through a capillary column,
where separation of components occurs based on their boiling points and interactions with
the stationary phase.

« lonization and Detection: As the separated components elute from the column, they enter the
mass spectrometer, where they are ionized (e.g., by electron impact). The resulting ions are
then separated by their mass-to-charge ratio and detected.

Synthesis of Methyl 2-heptenoate

A specific, detailed experimental protocol for the synthesis of methyl 2-heptenoate is not
readily available in the searched literature. However, a common method for the synthesis of
a,B-unsaturated esters is the Horner-Wadsworth-Emmons reaction.

General Synthetic Approach (Horner-Wadsworth-Emmons Reaction):

This reaction involves the condensation of an aldehyde or ketone with a phosphonate
carbanion. For the synthesis of methyl (E)-2-heptenoate, the reactants would be pentanal and
a phosphonate ylide, such as methyl (triphenylphosphoranylidene)acetate or methyl
diethylphosphonoacetate.
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Horner-Wadsworth-Emmons Synthesis Pathway
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Caption: Proposed synthesis of Methyl (E)-2-heptenoate.

Biological Activity

No significant signaling pathways or specific biological activities for methyl 2-heptenoate have
been identified in the conducted literature search.

Safety and Handling

Specific safety data for methyl 2-heptenoate is not available. However, based on the safety
information for similar compounds, general laboratory safety precautions should be followed.
This includes working in a well-ventilated area, wearing appropriate personal protective
equipment (gloves, safety glasses), and avoiding inhalation, ingestion, and skin contact.

Conclusion
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Methyl 2-heptenoate is a simple a,3-unsaturated ester for which basic physicochemical and
spectroscopic data are available, primarily for the (E)-isomer. While detailed experimental
protocols for its synthesis and analysis are not extensively published, established
methodologies for similar compounds can be readily applied. Further research would be
beneficial to fully characterize both the (E) and (Z) isomers and to explore their potential
biological activities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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